Ciliobrevin A

Catalog No.
S523764
CAS No.
302803-72-1
M.F
C17H9Cl2N3O2
M. Wt
358.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciliobrevin A

CAS Number

302803-72-1

Product Name

Ciliobrevin A

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

Molecular Formula

C17H9Cl2N3O2

Molecular Weight

358.2 g/mol

InChI

InChI=1S/C17H9Cl2N3O2/c18-9-5-6-10(13(19)7-9)15(23)12(8-20)16-21-14-4-2-1-3-11(14)17(24)22-16/h1-7,23H,(H,21,22,24)/b15-12+

InChI Key

UEZZGQDPOFILFH-NTCAYCPXSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N

Solubility

Soluble in DMSO

Synonyms

Ciliobrevin A; HPI-4; HPI 4; HPI4. Hedgehog Pathway Inhibitor 4.

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(\C3=C(C=C(C=C3)Cl)Cl)/O)/C#N

Description

The exact mass of the compound Ciliobrevin A is 357.0072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hedgehog Pathway Inhibition

Ciliobrevin A acts as an antagonist of the Hedgehog pathway, specifically blocking the activation triggered by Sonic hedgehog (Shh) [2, 3]. This pathway plays a crucial role in embryonic development and tissue patterning. Ciliobrevin A disrupts the Shh signaling by inhibiting its downstream effects at a concentration with a half-maximal inhibitory effect (IC50) of 7 micromolar (μM) [2, 3]. This makes it a valuable tool for researchers studying the development and function of the Hh pathway in various biological contexts.

Here are some sources for Ciliobrevin A's role in Hedgehog pathway inhibition:

  • R&D Systems:
  • Tocris Bioscience:

Dynein Antagonism

Ciliobrevin A also functions as a dynein antagonist. Dynein is a motor protein essential for intracellular transport along microtubules, which are cellular structures involved in cell division and organelle movement [2]. Ciliobrevin A disrupts dynein-dependent processes by inhibiting its ATPase activity and microtubule gliding [2]. This property allows researchers to investigate the role of dynein in various cellular functions, including cargo trafficking, cilia formation, and spindle assembly during cell division [4].

Some sources for Ciliobrevin A's function as a dynein antagonist:

  • National Institutes of Health (PMC):
  • Tocris Bioscience:

Ciliobrevin A is a small molecule compound recognized as an inhibitor of the Hedgehog signaling pathway, specifically targeting Sonic Hedgehog-induced activation. Its chemical formula is C17H9Cl2N3O2\text{C}_{17}\text{H}_{9}\text{Cl}_{2}\text{N}_{3}\text{O}_{2}, with a molecular weight of 358.18 g/mol. Ciliobrevin A is part of a group of compounds known as ciliobrevins, which were developed to study the function of dynein motor proteins, critical for intracellular transport and cell division processes. The compound was initially identified through a screening process aimed at finding inhibitors that could disrupt the Hedgehog signaling pathway, which is essential for various developmental processes and is implicated in several cancers when dysregulated .

Ciliobrevin A inhibits the Hh pathway by targeting the Smo protein. It binds to a specific pocket on Smo, preventing its interaction with other signaling molecules and ultimately blocking the downstream activation of Gli transcription factors, which are essential for Hh pathway signaling [, ]. This mechanism makes Ciliobrevin A a valuable tool for studying Hh signaling and its role in various developmental and disease processes.

Ciliobrevin A functions primarily by inhibiting the ATPase activity of dynein, a motor protein that moves along microtubules. The mechanism involves binding to specific ATP motifs within dynein, disrupting its ability to hydrolyze ATP and perform mechanical work. This inhibition leads to a decrease in dynein-dependent microtubule gliding and affects cellular processes dependent on dynein motor activity .

The interactions can be summarized as follows:

  • Binding: Ciliobrevin A binds to the AAA+ ATPase domain of dynein.
  • Inhibition: It competes with ATP, preventing dynein from undergoing conformational changes necessary for movement along microtubules.
  • Functional Impact: The inhibition results in disrupted intracellular transport and affects processes such as cilia formation and mitosis .

Ciliobrevin A exhibits significant biological activity as an antagonist of the Hedgehog signaling pathway. It has an IC50 value of approximately 7 μM, indicating its potency in blocking Sonic Hedgehog signaling downstream of Smoothened, a critical component in this pathway. Additionally, it has been shown to perturb primary cilia formation and inhibit dynein-dependent processes in various cell types, including HeLa cells and Xenopus melanophores .

The compound's effects include:

  • Inhibition of cilia formation.
  • Disruption of melanosome aggregation in pigment cells.
  • Alteration of spindle pole assembly during mitosis .

  • Formation of the quinazolinone core: This step involves cyclization reactions to form the bicyclic structure.
  • Introduction of substituents: Various functional groups are introduced to enhance biological activity and specificity.
  • Purification: The final product is purified using techniques such as chromatography to achieve high purity levels (≥98% HPLC) for research applications .

Ciliobrevin A has several applications in research and potential therapeutic contexts:

  • Research Tool: It is widely used in studies investigating dynein function and the dynamics of intracellular transport mechanisms.
  • Cancer Research: Given its role in inhibiting Hedgehog signaling, it holds promise for studying cancer pathways where this signaling is aberrant.
  • Developmental Biology: It aids in understanding the roles of cilia in cellular signaling and development .

Studies have shown that Ciliobrevin A interacts specifically with dynein motors without significantly affecting other motor proteins like kinesins. This specificity is crucial for dissecting the roles of different motor proteins in cellular processes. For example, experiments have demonstrated that Ciliobrevin A can inhibit dynein-mediated transport while leaving kinesin-mediated transport largely unaffected .

Additionally, it has been utilized to explore the role of dynein in various cellular contexts, such as viral protein trafficking and centrosome orientation during immune responses .

Ciliobrevin A belongs to a class of compounds known as ciliobrevins, which includes:

  • Ciliobrevin B
  • Ciliobrevin C
  • Ciliobrevin D

Comparison Table

CompoundChemical StructurePrimary FunctionUnique Features
Ciliobrevin AC17H9Cl2N3O2\text{C}_{17}\text{H}_{9}\text{Cl}_{2}\text{N}_{3}\text{O}_{2}Inhibitor of Hedgehog signalingPotent antagonist with specific dynein inhibition
Ciliobrevin BSimilar to ADynein inhibitorEnhanced potency compared to A
Ciliobrevin CSimilar to ADynein inhibitorModifications lead to different biological effects
Ciliobrevin DSimilar to ADynein inhibitorEffective at lower concentrations; impacts cilia formation

Ciliobrevin A is unique among these compounds due to its specific action on both the Hedgehog pathway and dynein motor activity, making it a valuable tool for researchers studying these critical biological processes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

357.0071819 g/mol

Monoisotopic Mass

357.0071819 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pacheco MT, Morais KL, Berra CM, Demasi M, Sciani JM, Branco VG, Bosch RV, Iqbal A, Chudzinski-Tavassi AM. Specific role of cytoplasmic dynein in the mechanism of action of an antitumor molecule, Amblyomin-X. Exp Cell Res. 2016 Jan 15;340(2):248-58. doi: 10.1016/j.yexcr.2015.12.016. PubMed PMID: 26748183.
2: Falcón-Urrutia P, Carrasco CM, Lois P, Palma V, Roth AD. Shh Signaling through the Primary Cilium Modulates Rat Oligodendrocyte Differentiation. PLoS One. 2015 Jul 28;10(7):e0133567. doi: 10.1371/journal.pone.0133567. PubMed PMID: 26218245; PubMed Central PMCID: PMC4517900.
3: Wada Y, Baba SA, Kamimura S. Effects of the dynein inhibitor ciliobrevin on the flagellar motility of sea urchin spermatozoa. Cytoskeleton (Hoboken). 2015 Apr;72(4):182-92. doi: 10.1002/cm.21218. PubMed PMID: 25809136.
4: Xiang W, Jiang T, Guo F, Gong C, Yang K, Wu Y, Huang X, Cheng W, Xu K. Hedgehog pathway inhibitor-4 suppresses malignant properties of chondrosarcoma cells by disturbing tumor ciliogenesis. Oncol Rep. 2014 Oct;32(4):1622-30. doi: 10.3892/or.2014.3372. PubMed PMID: 25110171.
5: Clippinger AJ, Alwine JC. Dynein mediates the localization and activation of mTOR in normal and human cytomegalovirus-infected cells. Genes Dev. 2012 Sep 15;26(18):2015-26. doi: 10.1101/gad.196147.112. PubMed PMID: 22987636; PubMed Central PMCID: PMC3444728.

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